molecular formula C14H9FO5 B6406111 4-(4-Carboxy-3-fluorophenyl)-2-hydroxybenzoic acid CAS No. 1261970-04-0

4-(4-Carboxy-3-fluorophenyl)-2-hydroxybenzoic acid

Cat. No.: B6406111
CAS No.: 1261970-04-0
M. Wt: 276.22 g/mol
InChI Key: LHTBKEPVXFYHNU-UHFFFAOYSA-N
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Description

4-(4-Carboxy-3-fluorophenyl)-2-hydroxybenzoic acid is an organic compound characterized by the presence of both carboxylic acid and hydroxyl functional groups on a benzene ring, along with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride or iron powder.

    Diazotization and Hydrolysis: The amine group is converted to a diazonium salt, which is subsequently hydrolyzed to introduce the hydroxyl group.

    Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxy-3-fluorophenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-(4-Carboxy-3-fluorophenyl)-2-oxobenzoic acid.

    Reduction: Formation of 4-(4-Carboxy-3-fluorophenyl)-2-hydroxybenzyl alcohol.

    Substitution: Formation of 4-(4-Carboxy-3-methoxyphenyl)-2-hydroxybenzoic acid.

Scientific Research Applications

4-(4-Carboxy-3-fluorophenyl)-2-hydroxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Carboxy-3-chlorophenyl)-2-hydroxybenzoic acid
  • 4-(4-Carboxy-3-bromophenyl)-2-hydroxybenzoic acid
  • 4-(4-Carboxy-3-iodophenyl)-2-hydroxybenzoic acid

Uniqueness

4-(4-Carboxy-3-fluorophenyl)-2-hydroxybenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s overall stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

4-(4-carboxy-3-fluorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO5/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTBKEPVXFYHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690925
Record name 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-04-0
Record name 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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